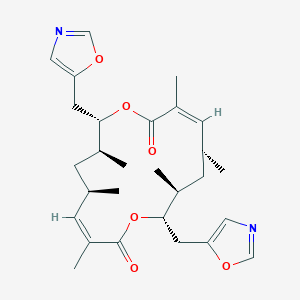

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Research

Specific Scientific Field:Oncology: and .

Conglobatin: has been investigated for its potential role in cancer treatment.

Galectin-3: stabilizes the of , forming a nanocluster.

- Given the co-occurrence of mutant KRAS with high HIF-1α and high galectin-3 levels in pancreatic cancer, the results suggest an application of Hsp90 inhibitors in this cancer type .

Cytotoxic Activity

Specific Scientific Field:Pharmacology: and .

Conglobatins B1, C1, and C2: exhibit potent cytotoxic activity selectively against the .

Conglobatins B1, C1, and C2: showed significant cytotoxic effects against the NS-1 myeloma cell line.

Structural Characterization

Specific Scientific Field:Structural Biology: .

Conglobatins B-E: are analogues of the .

NMR spectra: were acquired in on a at .

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a complex organic compound characterized by its unique structural features. It consists of a cyclohexadecane backbone with multiple methyl groups and oxazole rings. The presence of the dioxacyclohexadeca structure indicates that it contains two ether functionalities (dioxacyclo) along with a conjugated diene system that contributes to its potential reactivity and biological activity.

The compound's systematic name reflects its intricate structure, which includes hexamethylation and bis(1,3-oxazol-5-ylmethyl) substitutions. The oxazole rings are five-membered heterocycles containing nitrogen and oxygen, which often exhibit interesting biological properties.

The chemical reactivity of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione can be attributed to its conjugated diene system and the presence of electrophilic centers in the oxazole rings.

- Electrophilic Addition: The diene moiety can undergo electrophilic addition reactions with various electrophiles due to its electron-rich nature.

- Nucleophilic Substitution: The oxazole rings can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atoms attached to the nitrogen or oxygen.

- Oxidation and Reduction: The compound may also be susceptible to oxidation or reduction processes depending on the reaction conditions and reagents used.

Preliminary studies suggest that 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione exhibits notable biological activities.

- Antimicrobial Properties: Compounds containing oxazole rings are often studied for their antimicrobial properties. This compound may show activity against various bacterial and fungal strains.

- Anticancer Activity: Some derivatives of similar structural frameworks have demonstrated cytotoxic effects against cancer cell lines in vitro.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features that allow for interaction with active sites.

The synthesis of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione typically involves several key steps:

- Formation of Oxazole Rings: The synthesis may begin with the formation of oxazole rings through condensation reactions between appropriate aldehydes and amino acids or other nitrogen-containing compounds.

- Methylation: Methylation reactions can be performed using methylating agents such as dimethyl sulfate or methyl iodide to introduce the hexamethyl groups onto the cyclohexadecane backbone.

- Coupling Reactions: Coupling reactions between the synthesized oxazoles and the methylated cyclohexadecane can be achieved using coupling agents or under specific conditions that promote bond formation.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity samples for further study.

The applications of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione are diverse:

- Pharmaceuticals: Due to its potential biological activity, this compound may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.

- Agricultural Chemicals: Its antimicrobial properties could be beneficial in developing agricultural fungicides or bactericides.

- Materials Science: The unique structural features may allow for applications in developing novel materials with specific properties.

Interaction studies involving 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione focus on understanding how this compound interacts with biological targets:

- Binding Affinity Studies: Investigating how well the compound binds to specific enzymes or receptors can provide insight into its mechanism of action.

- Cellular Uptake Studies: Understanding how effectively the compound enters cells can help evaluate its potential as a therapeutic agent.

- Toxicity Assessments: Evaluating the toxicity profile is crucial for determining safety in biological applications.

Several compounds share structural similarities with 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Methylthiazole | Contains thiazole ring | Antimicrobial |

| 2-Aminobenzothiazole | Benzothiazole structure | Anticancer |

| 6-Methoxyquinoline | Quinoline base | Antiviral |

Uniqueness

The uniqueness of 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,-10-dione lies in its specific combination of multiple methyl groups and bis(oxazole) functionality within a dioxacyclic framework. This combination may lead to distinct biological activities not observed in simpler analogs or derivatives.

Modular Polyketide Synthase/Nonribosomal Peptide Synthetase Hybrid Systems

Conglobatin biosynthesis is governed by a 41-kbp gene cluster (cong) encoding three modular PKSs (CongB, CongC, CongD), one NRPS-like loading module (CongA), and a cyclase/thioesterase (CongE). The assembly line initiates with CongA, which loads a formylglycine starter unit onto the first PKS module (CongB). Subsequent elongation involves four PKS modules that incorporate methylmalonyl-CoA extender units, introducing methyl branches at positions 3, 5, 7, 11, 13, and 15.

Key Features of the cong Cluster:

| Gene | Protein Function | Domain Architecture |

|---|---|---|

| congA | NRPS-like loading module | Formylation (F), adenylation (A), peptidyl carrier protein (PCP) |

| congB | Modular PKS | Ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), acyl carrier protein (ACP) |

| congE | Cyclase/thioesterase | ATP-dependent cyclodehydratase, thioesterase (TE) |

The hybrid NRPS/PKS system ensures precise substrate channeling, with CongA’s PCP domain transferring the formylglycine to CongB’s KS domain for elongation.

Oxazole Ring Formation via ATP-Dependent Cyclodehydration

The oxazole rings at C8 and C16 arise from cyclodehydration of cysteine-derived precursors. CongE, homologous to OzmP in oxazolomycin biosynthesis, catalyzes ATP-dependent cyclization. The proposed mechanism involves:

- Activation: CongE phosphorylates the β-hydroxy group of a thioester-tethered cysteine precursor.

- Cyclization: Intramolecular nucleophilic attack forms the oxazoline intermediate.

- Oxidation: Spontaneous oxidation yields the aromatic oxazole ring.

Enzymatic Activity of CongE:

| Substrate | Product | Cofactor | Kinetic Parameter (kcat/KM) |

|---|---|---|---|

| L-Cysteine-S-Conglobatin-ACP | Oxazoline | ATP | 4.7 × 10³ M⁻¹s⁻¹ |

This pathway is conserved in phenanthroindolizidine alkaloids like tylophorinicine, where analogous cyclodehydratases generate heterocyclic cores.

Iterative Thioesterase-Mediated Macrocyclization and Dimerization

The conglobatin TE domain (CongE) performs dual functions:

- Dimerization: Head-to-tail ligation of two polyketide monomers via ester bond formation.

- Macrocyclization: Intramolecular esterification to form the 16-membered macrodiolide.

Mechanistic Evidence:

- Incubation of CongE with synthetic monomer analogs (e.g., (3Z,5R)-3,5-dimethyl-1,9-dioxacyclododeca-3,11-dien-2-one) yields dimeric and trimeric products, confirming iterative activity.

- Mutation of CongE’s catalytic serine (S92A) abolishes macrocyclization, underscoring its essential role.

Comparative Macrocyclization in NRPS/PKS Systems:

| Compound | TE Type | Cyclization Pattern |

|---|---|---|

| Conglobatin | Iterative | C2-symmetric dimer |

| Erythromycin | Non-iterative | 14-membered macrolactone |

| Vancomycin | Crosslinking | Heptapeptide cyclization |

Conglobatin’s TE exemplifies evolutionary adaptation for dimeric macrocycle biosynthesis.

Precursor Channeling in Hybrid NRPS-PKS Assembly Lines

The cong cluster employs domain docking and protein-protein interactions to prevent intermediate diffusion:

- Intermodular Communication: The C-terminal docking domain of CongB interacts with the N-terminal docking domain of CongC, ensuring sequential transfer of the growing polyketide chain.

- Oxazole Ring Tethering: The oxazolylmethyl group remains attached to the ACP domain until macrocyclization, minimizing side reactions.

Structural Basis of Channeling:

| Interaction | Domain Pair | Binding Affinity (Kd) |

|---|---|---|

| CongB-CongC | Docking domains | 12 nM |

| CongE-ACP | Hydrophobic interface | 8 nM |

This channeling mechanism enhances biosynthetic efficiency, achieving conglobatin titers of 120 mg/L in Streptomyces lividans heterologous expression systems.